Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate
Description
Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate is a nitroaromatic ester featuring a sulfonyloxy linker and a 4-chlorophenyl substituent. Its molecular formula is C₁₅H₁₂ClNO₆S (molecular weight: ~369.78 g/mol, inferred from analogs in ). The compound’s structure includes:
- A methyl ester group at the benzenecarboxylate position.
- A nitro (-NO₂) group at the 4-position of the benzene ring.
- A sulfonyloxy (-SO₂-O-) bridge at the 3-position, linked to a 4-chlorophenyl group.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfonyloxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO7S/c1-22-14(17)9-2-7-12(16(18)19)13(8-9)23-24(20,21)11-5-3-10(15)4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQKLLUKAVMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the target molecule dissects into two key precursors:
- Methyl 3-hydroxy-4-nitrobenzoate : Provides the carboxylate and nitro substituents.
- 4-Chlorobenzenesulfonyl chloride : Introduces the sulfonate ester moiety.
The hydroxyl group at position 3 of the nitro-substituted benzoate serves as the nucleophile for sulfonation, enabling covalent attachment of the 4-chlorophenylsulfonyl group.
Nitration of Methyl 3-Hydroxybenzoate
Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) to generate the electrophilic nitronium ion (NO₂⁺). The hydroxyl group in methyl 3-hydroxybenzoate activates the ring, directing nitration to the para position (relative to the hydroxyl group), yielding methyl 3-hydroxy-4-nitrobenzoate.
Reaction Conditions
- Nitrating agent : Concentrated nitric acid (90%, 1.2 equiv) in sulfuric acid (98%) at 0–5°C.
- Solvent : Sulfuric acid acts as both catalyst and solvent.
- Reaction time : 2–3 hours under vigorous stirring.
- Workup : Quenching in ice water followed by neutralization with NaHCO₃ and extraction with ethyl acetate.
Mechanistic Insights
The hydroxyl group donates electron density via resonance, polarizing the ring and directing nitration to the para position. Steric hindrance from the adjacent carboxylate group marginally reduces regioselectivity, necessitating precise temperature control.
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
The phenolic hydroxyl group of methyl 3-hydroxy-4-nitrobenzoate undergoes nucleophilic substitution with 4-chlorobenzenesulfonyl chloride in the presence of a base, forming the sulfonate ester linkage.
Standard Protocol
- Reagents :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran.
- Temperature : 0°C to room temperature, 4–6 hours.
- Workup : Washing with dilute HCl, brine, and drying over Na₂SO₄.
Yield : 82–88% after column chromatography (silica gel, hexane/ethyl acetate).
Catalytic Enhancements
Patented methodologies suggest using Lewis acids like TiCl₄ (5 mol%) to accelerate sulfonation. This approach reduces reaction time to 2 hours but requires stringent moisture control.
Alternative Methodologies and Comparative Analysis
While the two-step sequence is predominant, alternative routes have been explored:
Direct Sulfonation-Nitration Sequence
Introducing the sulfonate ester prior to nitration is hindered by the deactivating effect of the sulfonyl group, which impedes nitration. Pilot studies using fuming HNO₃ at 100°C resulted in <20% yield due to side reactions.
Mitsunobu Reaction for Sulfonate Formation
The Mitsunobu reaction (DEAD, PPh₃) was tested to couple 4-chlorobenzenesulfonic acid with methyl 3-hydroxy-4-nitrobenzoate. However, competing oxidation of the nitro group reduced practicality.
Table 1: Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitration → Sulfonation | 88 | 99 | High regioselectivity | Multi-step purification |
| Sulfonation → Nitration | 18 | 70 | Not applicable | Low yield, side products |
| Mitsunobu Coupling | 35 | 85 | Mild conditions | Costly reagents, side oxidation |
Experimental Optimization and Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate isolation. Dichloromethane balances reactivity and ease of workup.
Temperature Effects
Sulfonation at 0°C minimizes ester hydrolysis, whereas elevated temperatures (40°C) reduce reaction time by 30% but risk nitro group reduction.
Scalability Considerations
Kilogram-scale syntheses employ continuous-flow nitration reactors to enhance safety and reproducibility. Sulfonation is conducted in batch reactors with automated pH control.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic syntheses.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its potential as an inhibitor or modulator of biological targets is of significant interest.
Medicine: Research is ongoing to determine the therapeutic potential of this compound. It may be used in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and the sulfonyl group play crucial roles in its biological activity, influencing pathways related to cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyloxy/Sulfonylmethyl Group
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate (CAS 432002-40-9)
- Key Difference : Replaces the sulfonyloxy (-SO₂-O-) group with a sulfonylmethyl (-SO₂-CH₂-) linker.
- Molecular Formula: C₁₆H₁₄ClNO₆S (higher due to ethyl ester and methylene group) .
Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate (CAS 339016-37-4)
Variations in the Aromatic Substituents
Methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate (CAS 209528-69-8)
- Key Difference : Replaces the sulfonyloxy-4-chlorophenyl group with a benzyloxy (-O-CH₂-C₆H₅) substituent.
- Molecular Formula: C₁₅H₁₃NO₅ (lacks sulfur and chlorine atoms).
- Impact : The benzyloxy group is electron-donating, reducing the nitro group’s electrophilicity. LogP = 3.48, indicating higher lipophilicity than sulfonyl-containing analogs .
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS 1092346-58-1)
Functional Group Replacements
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl 4-chlorobenzenecarboxylate (CAS 303988-37-6)
- Key Difference : Uses a sulfanyl (-S-) group instead of sulfonyloxy (-SO₂-O-).
- Impact : The sulfanyl group is less electron-withdrawing, reducing the nitro group’s reactivity in electrophilic substitutions .
4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)-2-(phenylsulfonyl)phenyl 4-chlorobenzoate
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparisons
Research Findings and Trends
- Electron-Withdrawing Effects : Sulfonyloxy and nitro groups synergistically activate the benzene ring for nucleophilic substitution, unlike benzyloxy or sulfanyl analogs .
- Metabolic Stability : Sulfonylmethyl-linked compounds (e.g., CAS 339016-37-4) show longer half-lives in vitro than sulfonyloxy derivatives .
- Toxicity : Dichlorinated analogs (e.g., CAS 1092346-58-1) exhibit higher cytotoxicity in mammalian cell lines .
Biological Activity
Methyl 3-(((4-chlorophenyl)sulfonyl)oxy)-4-nitrobenzenecarboxylate (CAS No. 297149-80-5) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is C14H10ClNO7S, with a molecular weight of 371.75 g/mol. The predicted boiling point is approximately 559.0 °C, and it has a density of about 1.518 g/cm³ .
The biological activity of this compound is attributed to its structural components:
- Nitro Group : This group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
- Sulfonyl Group : This moiety can participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using an MTT assay. The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 22.5 | Cell cycle arrest at G2/M phase |
The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, while in A549 cells, it caused cell cycle arrest, leading to reduced proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
